Cas no 1289045-54-0 (5-Iodo-2-(methylthio)benzaldehyde)

5-Iodo-2-(methylthio)benzaldehyde structure
1289045-54-0 structure
商品名:5-Iodo-2-(methylthio)benzaldehyde
CAS番号:1289045-54-0
MF:C8H7IOS
メガワット:278.110053300858
MDL:MFCD29120448
CID:5079146

5-Iodo-2-(methylthio)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Iodo-2-(methylthio)benzaldehyde
    • 5-iodo-2-methylsulfanylbenzaldehyde
    • MDL: MFCD29120448
    • インチ: 1S/C8H7IOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
    • InChIKey: BNQXOTFHWHWWHG-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=C(C=O)C=1)SC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): 2.5

5-Iodo-2-(methylthio)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB517841-25g
5-Iodo-2-(methylthio)benzaldehyde; .
1289045-54-0
25g
€838.60 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1264466-5g
5-Iodo-2-(methylthio)benzaldehyde
1289045-54-0 95%
5g
¥1644.00 2024-08-09
Aaron
AR021QUT-250mg
5-Iodo-2-(methylthio)benzaldehyde
1289045-54-0 95%
250mg
$500.00 2025-02-12
abcr
AB517841-5 g
5-Iodo-2-(methylthio)benzaldehyde
1289045-54-0
5g
€288.50 2023-04-17
abcr
AB517841-5g
5-Iodo-2-(methylthio)benzaldehyde; .
1289045-54-0
5g
€288.80 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1264466-1g
5-Iodo-2-(methylthio)benzaldehyde
1289045-54-0 95%
1g
¥592.00 2024-08-09
abcr
AB517841-1g
5-Iodo-2-(methylthio)benzaldehyde; .
1289045-54-0
1g
€141.70 2024-07-21
Aaron
AR021QUT-5g
5-Iodo-2-(methylthio)benzaldehyde
1289045-54-0
5g
$297.00 2023-12-16
abcr
AB517841-10g
5-Iodo-2-(methylthio)benzaldehyde; .
1289045-54-0
10g
€453.30 2025-02-21
Aaron
AR021QUT-1g
5-Iodo-2-(methylthio)benzaldehyde
1289045-54-0 95%
1g
$800.00 2025-02-12

5-Iodo-2-(methylthio)benzaldehyde 関連文献

5-Iodo-2-(methylthio)benzaldehydeに関する追加情報

Comprehensive Overview of 5-Iodo-2-(methylthio)benzaldehyde (CAS No. 1289045-54-0): Properties, Applications, and Industry Relevance

5-Iodo-2-(methylthio)benzaldehyde (CAS No. 1289045-54-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This halogenated benzaldehyde derivative, characterized by an iodo substituent at the 5-position and a methylthio group at the 2-position, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C8H7IOS, reflects a balance of reactivity and stability, making it valuable for constructing complex molecules.

In recent years, the demand for halogenated benzaldehydes like 5-Iodo-2-(methylthio)benzaldehyde has surged, driven by their role in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in drug discovery, particularly for developing small-molecule inhibitors and bioconjugates. Researchers frequently search for "iodo-substituted benzaldehyde applications" or "methylthio benzaldehyde synthesis," highlighting the compound's relevance in modern organic methodologies.

The compound's physicochemical properties—including a molecular weight of 278.11 g/mol and moderate solubility in polar organic solvents—enable its use in high-throughput screening and medicinal chemistry optimization. Its electron-withdrawing iodine atom enhances electrophilic aromatic substitution reactivity, while the methylthio group offers opportunities for further functionalization via oxidation or alkylation. Such features align with trending topics like "green chemistry alternatives" and "atom-efficient synthesis."

From an industrial perspective, 5-Iodo-2-(methylthio)benzaldehyde is often discussed alongside "custom synthesis APIs" (Active Pharmaceutical Ingredients) and "scalable heterocyclic building blocks." Its compatibility with microwave-assisted reactions and flow chemistry systems addresses the growing need for time-efficient synthetic routes. Analytical techniques like HPLC purity analysis and LC-MS characterization are critical for quality control, as emphasized in queries such as "benzaldehyde derivative purification methods."

Environmental and regulatory considerations also shape the discourse around this compound. While not classified as hazardous under standard guidelines, its handling requires adherence to laboratory safety protocols—a topic frequently searched as "best practices for handling halogenated compounds." Innovations in catalytic iodination methods further enhance its sustainability profile, resonating with the "green solvent replacement" trend in chemical manufacturing.

In conclusion, 5-Iodo-2-(methylthio)benzaldehyde (CAS No. 1289045-54-0) exemplifies the intersection of structural diversity and functional utility in contemporary chemistry. Its applications span from peptide modification to material science, with ongoing research exploring its potential in photoredox catalysis and metal-organic frameworks (MOFs). As synthetic methodologies evolve, this compound remains a focal point for addressing challenges in selective functionalization and molecular design.

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